



Application Notes: Determining the IC50 of SC144 in Cancer Cells

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Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a crucial signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130 signaling pathway, particularly the downstream STAT3 signaling, is often constitutively activated in various cancers, promoting cell survival, proliferation, and angiogenesis while inhibiting apoptosis.[2][3] SC144 exerts its anticancer effects by binding to gp130, inducing its phosphorylation and subsequent internalization, which abrogates STAT3 activation and the expression of downstream target genes.[1][3] This leads to cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process by 50%. Determining the IC50 of SC144 is fundamental for evaluating its efficacy against different cancer cell lines, understanding its therapeutic potential, and guiding further preclinical and clinical development. [4][5] These application notes provide detailed protocols for determining the IC50 of SC144 in adherent cancer cell lines using common colorimetric cell viability assays.

SC144 Signaling Pathway

SC144 primarily targets the gp130/STAT3 signaling axis.[6] In many cancer cells, the binding of ligands like IL-6 to their receptors leads to the dimerization of gp130, activating associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation





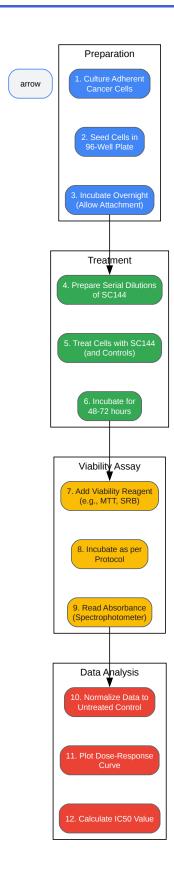


(e.g., Bcl-2, survivin, cyclin D1).[7] SC144 disrupts this cascade by inhibiting gp130, leading to the suppression of STAT3 phosphorylation and the downregulation of its target genes.[1][2]









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